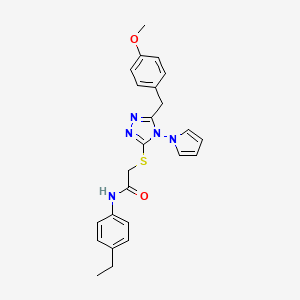
(4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone, also known as MTMQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTMQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of (4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone is not fully understood. However, it is believed that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. The antimicrobial activity of this compound is believed to be due to its ability to disrupt the bacterial cell membrane, leading to cell death. The anti-inflammatory activity of this compound is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anticancer activity. In addition, this compound has been found to inhibit the production of nitric oxide, a pro-inflammatory molecule, which may contribute to its anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
(4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research studies. This compound has also been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on (4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound in more detail, which may lead to the development of more effective anticancer and anti-inflammatory therapies. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and ultimately in human clinical trials.
Synthesis Methods
(4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with 2-amino-4-methylquinoline to form an amide intermediate. This intermediate is then reacted with p-toluenesulfonyl chloride to form the desired product, this compound. The purity of the final product can be improved using column chromatography and recrystallization techniques.
Scientific Research Applications
(4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone has been studied extensively for its potential therapeutic properties. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(4-methoxyphenyl)-[6-methyl-4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-16-4-11-20(12-5-16)31(28,29)25-21-14-17(2)6-13-23(21)26-15-22(25)24(27)18-7-9-19(30-3)10-8-18/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJVDGOHZHFIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

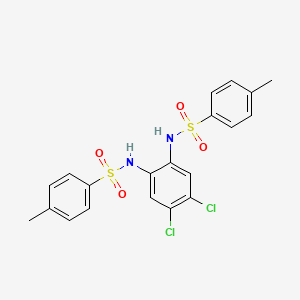
![Benzyl 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetate](/img/structure/B2968100.png)
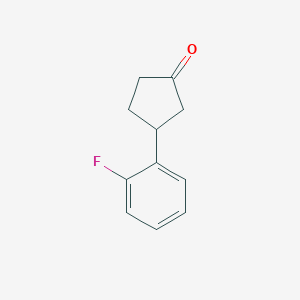
![Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2968103.png)
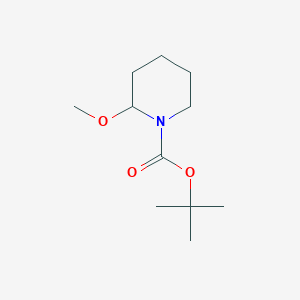
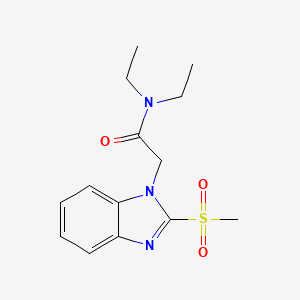
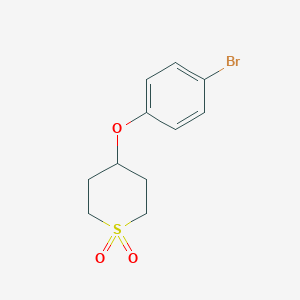
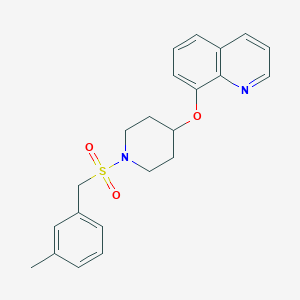
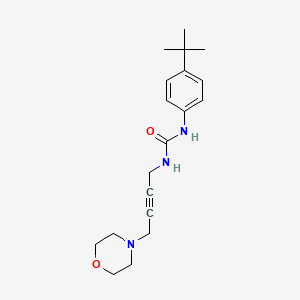
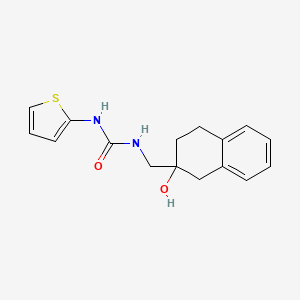

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2968118.png)
![1-[(5-Fluoropyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B2968119.png)
